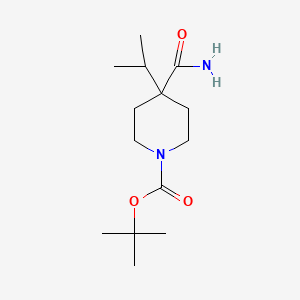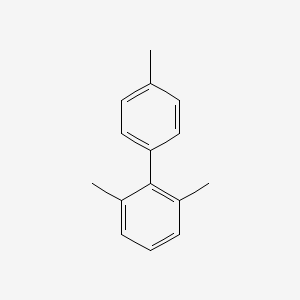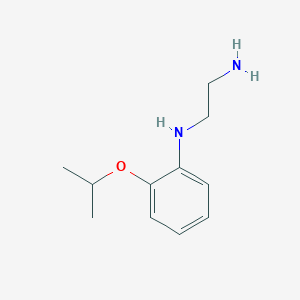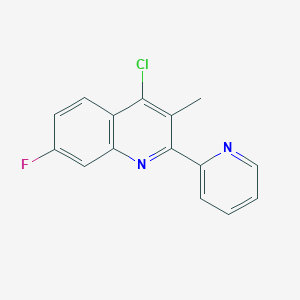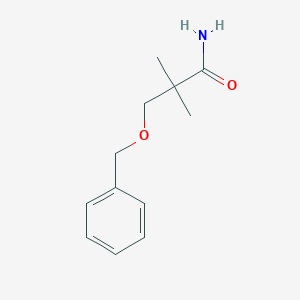
3-(Benzyloxy)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-2,2-dimethylpropanamide: is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a benzyloxy group attached to a propionamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2,2-dimethylpropanamide typically involves the reaction of 3-benzyloxy-2,2-dimethylpropanoic acid with ammonia or an amine under appropriate conditions. The reaction can be catalyzed by various agents to improve yield and efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the amide group can produce corresponding amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-(Benzyloxy)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of novel polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to these targets, while the propionamide backbone can influence the compound’s overall reactivity and stability. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
3-Benzyloxy-2,2-dimethylpropan-1-ol: Similar structure but with a hydroxyl group instead of an amide.
3-Benzyloxy-2,2-dimethylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness: 3-(Benzyloxy)-2,2-dimethylpropanamide is unique due to its combination of a benzyloxy group and a propionamide backbone. This combination imparts specific chemical properties that are valuable in various applications, such as increased stability and reactivity under certain conditions.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2,2-dimethyl-3-phenylmethoxypropanamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,11(13)14)9-15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,13,14) |
Clé InChI |
CQMXGTMMGQMQDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC1=CC=CC=C1)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
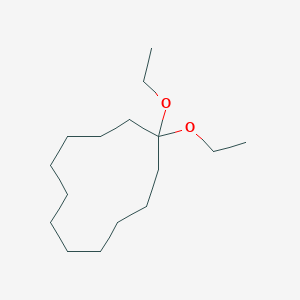
![Benzenamine,4-[4-(1,5-dimethyl-1h-imidazol-2-yl)-1-piperazinyl]-](/img/structure/B8534419.png)
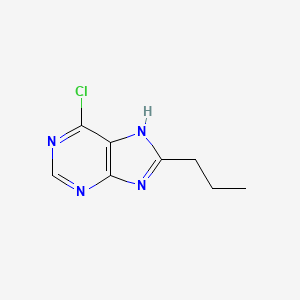
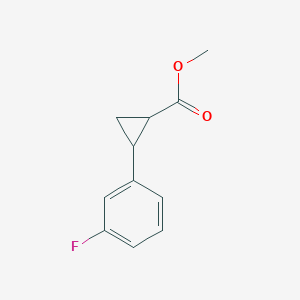

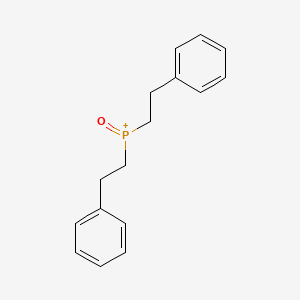
![N-[3-(Benzoylsulfanyl)propanoyl]-L-leucine](/img/structure/B8534458.png)
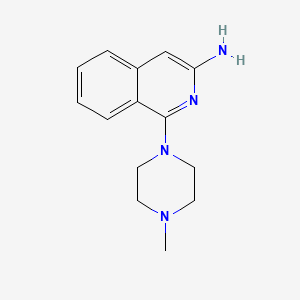
![5-[3-(Carboxymethyl)benzoyl]thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B8534463.png)

